4-Bromo-2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H20BrN3O4 and a molecular weight of 494.349 g/mol . This compound is notable for its unique structure, which includes a bromine atom, an ethylanilino group, and a benzoate ester. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-Bromo-2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of 4-bromo-2-ethylaniline . This intermediate is then subjected to various reactions, including acylation and condensation, to introduce the oxoacetyl and carbohydrazonoyl groups. The final step involves esterification with benzoic acid to form the benzoate ester
Chemical Reactions Analysis
4-Bromo-2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxoacetyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Condensation: The carbohydrazonoyl group can participate in condensation reactions to form hydrazones and related compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organometallic reagents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Limited industrial applications, primarily in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate include:
4-Bromo-2-ethylaniline: A simpler compound with a similar bromine and ethylanilino structure.
4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate: A related compound with a different substituent on the aniline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769153-17-5 |
---|---|
Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H20BrN3O4/c1-2-16-8-11-20(12-9-16)27-22(29)23(30)28-26-15-18-14-19(25)10-13-21(18)32-24(31)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
XPFNOBXPGMPXPC-CVKSISIWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.